3-(4-Methanesulfonylphenyl)oxolan-3-amine

Lipophilicity Drug-likeness Permeability

3-(4-Methanesulfonylphenyl)oxolan-3-amine is a pre-functionalized, polar building block that accelerates hit-to-lead campaigns for COX‑2‑selective inhibitors and kinase scaffolds. The 4‑methylsulfonyl (–SO₂CH₃) substituent delivers a low XLogP3 of -0.1 and a TPSA of 77.8 Ų, ensuring aqueous solubility in enzymatic assays. The primary amine enables rapid derivatisation via amide coupling or reductive amination, while the pre‑existing sulfone eliminates late‑stage sulfide‑to‑sulfone oxidation, improving overall yield. Procure this specific, low‑lipophilicity analog to establish structure‑permeability benchmarks for peripheral target engagement; the unsubstituted or methylsulfanyl analogs cannot be assumed interchangeable without quantitative verification.

Molecular Formula C11H15NO3S
Molecular Weight 241.31
CAS No. 1873585-89-7
Cat. No. B2584000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methanesulfonylphenyl)oxolan-3-amine
CAS1873585-89-7
Molecular FormulaC11H15NO3S
Molecular Weight241.31
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2(CCOC2)N
InChIInChI=1S/C11H15NO3S/c1-16(13,14)10-4-2-9(3-5-10)11(12)6-7-15-8-11/h2-5H,6-8,12H2,1H3
InChIKeyDUEGGTQFEUMKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methanesulfonylphenyl)oxolan-3-amine (CAS 1873585-89-7): Physicochemical Baseline and Structural Classification


3-(4-Methanesulfonylphenyl)oxolan-3-amine (CAS 1873585-89-7) is a synthetic, small-molecule oxolane-amine derivative with the molecular formula C₁₁H₁₅NO₃S and a molecular weight of 241.31 g/mol [1]. The structure features a 4-methanesulfonylphenyl group directly attached to the 3-position of a tetrahydrofuran (oxolane) ring bearing a primary amine. This compound belongs to a class of aryl-substituted oxolan-3-amines widely explored as versatile building blocks for medicinal chemistry, particularly as scaffolds and intermediates for kinase inhibitors [2] and cyclooxygenase-2 (COX-2) pharmacophores [3]. Computed physicochemical properties—XLogP3-AA of -0.1, topological polar surface area (TPSA) of 77.8 Ų, and four hydrogen-bond acceptors [1]—position this compound as a polar, low-lipophilicity analog within its structural family, distinguishing it from common alkyl- or aryl-substituted oxolan-3-amines.

3-(4-Methanesulfonylphenyl)oxolan-3-amine: Why In-Class Substitution Without Verification Fails


Within the oxolan-3-amine family, compounds differing only by the para-substituent on the phenyl ring cannot be assumed interchangeable. The 4-methanesulfonyl group (–SO₂CH₃) is a strong electron-withdrawing moiety that fundamentally alters both electronic distribution and intermolecular interaction capability relative to analogs bearing 4-H, 4-CH₃, or 4-SCH₃ substituents . This is directly reflected in computed properties: the target compound has an XLogP3 of -0.1 and a TPSA of 77.8 Ų, whereas the analogous 4-methylsulfanyl derivative exhibits an XLogP3 of 1.1 and a TPSA of 60.6 Ų [1], and the unsubstituted 3-phenyloxolan-3-amine has an XLogP3 of 0.6 and a TPSA of 35.3 Ų [2]. These differences directly impact solubility, membrane permeability, and target binding—and in drug discovery, even small alterations in sulfone versus sulfide can determine COX-2 selectivity over COX-1 [3]. Generic substitution without quantitative verification therefore risks loss of potency, altered selectivity, and failed downstream SAR campaigns.

3-(4-Methanesulfonylphenyl)oxolan-3-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift (XLogP3-AA): Sulfone vs. Sulfide and Unsubstituted Phenyl Analogs

The target compound exhibits a computed XLogP3-AA of -0.1, which is 1.2 log units lower than the 4-methylsulfanyl analog (1.1) and 0.7 log units lower than 3-phenyloxolan-3-amine (0.6) [1][2]. This marked reduction in lipophilicity is driven by the strong electron-withdrawing and polar nature of the sulfone group, fundamentally altering the compound's partitioning behavior. In a drug-discovery context, this shifts the compound into a more favorable 'polar-space' regime for oral bioavailability and reduced nonspecific protein binding compared to its more lipophilic analogs. The quantitative difference is substantial: the sulfide analog is approximately 16-fold more lipophilic based on the logP differential.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Enhanced H-Bonding Capacity vs. Sulfide and Phenyl Analogs

The target compound's TPSA of 77.8 Ų is 17.2 Ų larger than the 4-methylsulfanyl analog (60.6 Ų) and more than double that of 3-phenyloxolan-3-amine (35.3 Ų) [1][2][3]. This increase arises directly from the two sulfone oxygens contributing additional polar surface. TPSA values above 60 Ų are associated with reduced passive membrane permeability [4], meaning the target compound will exhibit substantially different cellular uptake and blood-brain barrier penetration profiles compared to the lower-TPSA analogs. This difference can be exploited to tune CNS exposure or to enhance solubility in aqueous assay buffers.

Polar surface area Hydrogen bonding Membrane permeation

Hydrogen-Bond Acceptor Capacity: Four Acceptors Enable Distinct Target Interactions vs. Two in Unsubstituted Phenyl Analog

The target compound possesses four hydrogen-bond acceptor sites (one ether oxygen, two sulfone oxygens, one amine nitrogen) compared to only two acceptors (ether oxygen, amine nitrogen) in 3-phenyloxolan-3-amine and three acceptors in the 4-methylsulfanyl analog [1][2][3]. The two additional sulfone oxygens provide strong, geometrically defined hydrogen-bond acceptor motifs that are critical for binding to arginine, glutamine, or backbone amide residues in enzyme active sites. In COX-2, for instance, the sulfone moiety of celecoxib and related inhibitors is known to engage a key hydrogen-bonding network within the enzyme's side pocket [4]. This quantitative difference directly influences the compound's ability to achieve binding interactions unavailable to the phenyl and methylsulfanyl analogs.

Hydrogen-bond acceptor Ligand–target interaction Pharmacophore design

Molecular Weight and Heavy Atom Count: Differentiating Scalability and Permeability Parameters

The target compound has a molecular weight of 241.31 g/mol (heavy atom count 16) compared to 209.31 g/mol (heavy atom count 14) for the 4-methylsulfanyl analog and 163.22 g/mol (heavy atom count 12) for 3-phenyloxolan-3-amine [1][2][3]. While all values remain within drug-like space, the 32 Da increase versus the sulfide analog translates to a measurable difference in one additional non-hydrogen atom (the second sulfone oxygen). In fragment-based drug discovery, each additional heavy atom can contribute approximately 1.3–1.5 kcal/mol to binding free energy [4], meaning the sulfone oxygen represents a potential enthalpic gain. However, it also marginally increases molecular bulk, which must be weighed against solubility advantages. This quantitative balance allows informed selection of the sulfone analog when polar interactions are prioritized.

Molecular weight Permeability Synthetic scalability

COX-2 Pharmacophore Alignment: Methylsulfonylphenyl Motif as a Validated Selectivity Determinant

The 4-methylsulfonylphenyl group is a well-established pharmacophore for selective COX-2 binding, as demonstrated in the 2018 European Journal of Medicinal Chemistry study by Mishra et al., which designed and tested a series of methylsulfonyl phenyl derivatives as human COX-2 inhibitors with in vitro, in vivo, and in silico validation [1]. Although the exact IC₅₀ of 3-(4-methanesulfonylphenyl)oxolan-3-amine is not publicly available in curated databases, the conserved sulfone-phenyl scaffold directly aligns with the binding mode of known COX-2-selective inhibitors (e.g., celecoxib and valdecoxib), where the sulfone oxygens engage the critical Arg-513 and His-90 residues of the COX-2 side pocket [2]. By contrast, the 4-methylsulfanyl analog lacks the oxygen atoms necessary for this hydrogen-bond network, and the unsubstituted phenyl analog lacks any polar aryl substituent. This class-level SAR supports the sulfone derivative as the preferred starting point for COX-2-focused medicinal chemistry campaigns.

COX-2 inhibition Methylsulfonyl pharmacophore Anti-inflammatory

BindingDB COX Activity Record: Preliminary Indication of COX-2 Engagement

A BindingDB entry (assay ID 1, entry ID 5755) records an In Vitro COX Inhibition Assay for compound series containing the methylsulfonylphenyl scaffold, using a chemiluminescent enzyme assay for ovine COX-1 and COX-2 [1]. While the specific IC₅₀ for 3-(4-methanesulfonylphenyl)oxolan-3-amine is not directly retrievable, the assay context confirms that methylsulfonylphenyl-bearing oxolane derivatives have been evaluated for COX-2 inhibition. This provides an empirical framework for expectation: compounds within this chemotype can achieve measurable COX-2 engagement, whereas the 4-methylsulfanyl analog lacks the requisite sulfone for selective COX-2 binding and would be expected to show reduced or absent activity based on established SAR [2]. The existence of this assay record serves as a starting point for procurement decisions when COX-2 activity is a desired outcome.

COX-2 assay BindingDB Enzyme inhibition

Best-Fit Application Scenarios for 3-(4-Methanesulfonylphenyl)oxolan-3-amine (CAS 1873585-89-7)


COX-2 Inhibitor Lead Optimization and Fragment-Based Design

The 4-methylsulfonylphenyl pharmacophore is a validated COX-2 selectivity motif [1]. This compound serves as a direct building block for synthesizing novel COX-2 inhibitor candidates. Its polar surface area (TPSA 77.8 Ų) and low lipophilicity (XLogP3 -0.1) are advantageous for achieving aqueous solubility in enzymatic assay buffers [2]. Starting from this pre-functionalized scaffold eliminates the need for late-stage sulfide-to-sulfone oxidation, reducing synthetic step count and improving overall yield in hit-to-lead campaigns.

Kinase Inhibitor Scaffold Diversification

Related oxolane-methanesulfonylaniline derivatives have demonstrated selective kinase inhibition profiles [1]. The primary amine on the oxolane ring provides a convenient handle for amide coupling or reductive amination, enabling rapid library synthesis. Compared to the 4-methylsulfanyl analog, the sulfone derivative offers stronger hydrogen-bond acceptor capacity (4 vs. 3 HBAs) [2], which can be exploited to engineer additional hinge-region contacts in ATP-binding pockets.

Physicochemical Property Benchmarking for CNS-Restricted Compound Libraries

With a TPSA of 77.8 Ų and XLogP3 of -0.1, this compound naturally falls within favorable ranges for CNS-restricted (low brain penetration) drug discovery [1]. Procurement of this analog allows teams to validate computational permeability models and to establish property benchmarks for peripheral target engagement. In contrast, the unsubstituted 3-phenyloxolan-3-amine (TPSA 35.3 Ų) would predictably show higher passive membrane permeability [2].

Synthetic Intermediate for Covalent Probe Development

The primary amine group enables facile derivatization into acrylamides, chloroacetamides, or sulfonyl fluorides for covalent probe chemistry [1]. Related 2-chloro-N-3-(4-methanesulfonylphenyl)oxolan-3-ylacetamide derivatives are available at 90% purity from commercial sources [2], suggesting that the amine precursor (the target compound) is the preferred starting material for electrophilic warhead installation. The sulfone group ensures that the final probe retains low lipophilicity and high polar surface area, minimizing nonspecific protein labeling.

Quote Request

Request a Quote for 3-(4-Methanesulfonylphenyl)oxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.